

# Spectroscopic Analysis of 1,3,3-Trimethylcyclohexene: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1,3,3-Trimethylcyclohexene**

Cat. No.: **B3343063**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,3-Trimethylcyclohexene** (CAS No. 503-47-9), a volatile organic compound of interest in various chemical research and development sectors. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following sections present the key spectroscopic data for **1,3,3-Trimethylcyclohexene**, sourced from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) The data is organized into tables for clarity and ease of comparison.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other atoms.

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity             | Integration | Assignment             |
|------------------------------------|--------------------------|-------------|------------------------|
| 5.25                               | Triplet (t)              | 1H          | H-2                    |
| 1.95                               | Doublet of Triplets (dt) | 2H          | H-6                    |
| 1.65                               | Singlet (s)              | 3H          | CH <sub>3</sub> at C-1 |
| 1.43                               | Triplet (t)              | 2H          | H-5                    |
| 1.22                               | Multiplet (m)            | 2H          | H-4                    |
| 0.98                               | Singlet (s)              | 6H          | gem-Dimethyl at C-3    |

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR spectroscopy identifies the different carbon environments within the molecule.

| Chemical Shift ( $\delta$ ) ppm | Assignment             |
|---------------------------------|------------------------|
| 135.0                           | C-1                    |
| 121.5                           | C-2                    |
| 40.2                            | C-6                    |
| 34.5                            | C-3                    |
| 31.0                            | C-4                    |
| 28.5                            | gem-Dimethyl at C-3    |
| 23.5                            | CH <sub>3</sub> at C-1 |
| 19.0                            | C-5                    |

## Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational transitions of a molecule, which are characteristic of its functional groups.

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment              |
|--------------------------------|-----------|-------------------------|
| 2955                           | Strong    | C-H stretch (alkane)    |
| 2868                           | Medium    | C-H stretch (alkane)    |
| 1670                           | Medium    | C=C stretch (alkene)    |
| 1458                           | Medium    | C-H bend (alkane)       |
| 1364                           | Medium    | C-H bend (gem-dimethyl) |
| 802                            | Strong    | =C-H bend (alkene)      |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining its molecular weight and structure.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment / Fragment                             |
|----------------------------|------------------------|---------------------------------------------------|
| 124                        | 25                     | [M] <sup>+</sup> (Molecular Ion)                  |
| 109                        | 100                    | [M - CH <sub>3</sub> ] <sup>+</sup>               |
| 95                         | 30                     | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 81                         | 40                     | [C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>     |
| 67                         | 20                     | [C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>     |
| 41                         | 35                     | [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>     |

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above, applicable to volatile liquid samples like **1,3,3-Trimethylcyclohexene**.

## NMR Spectroscopy

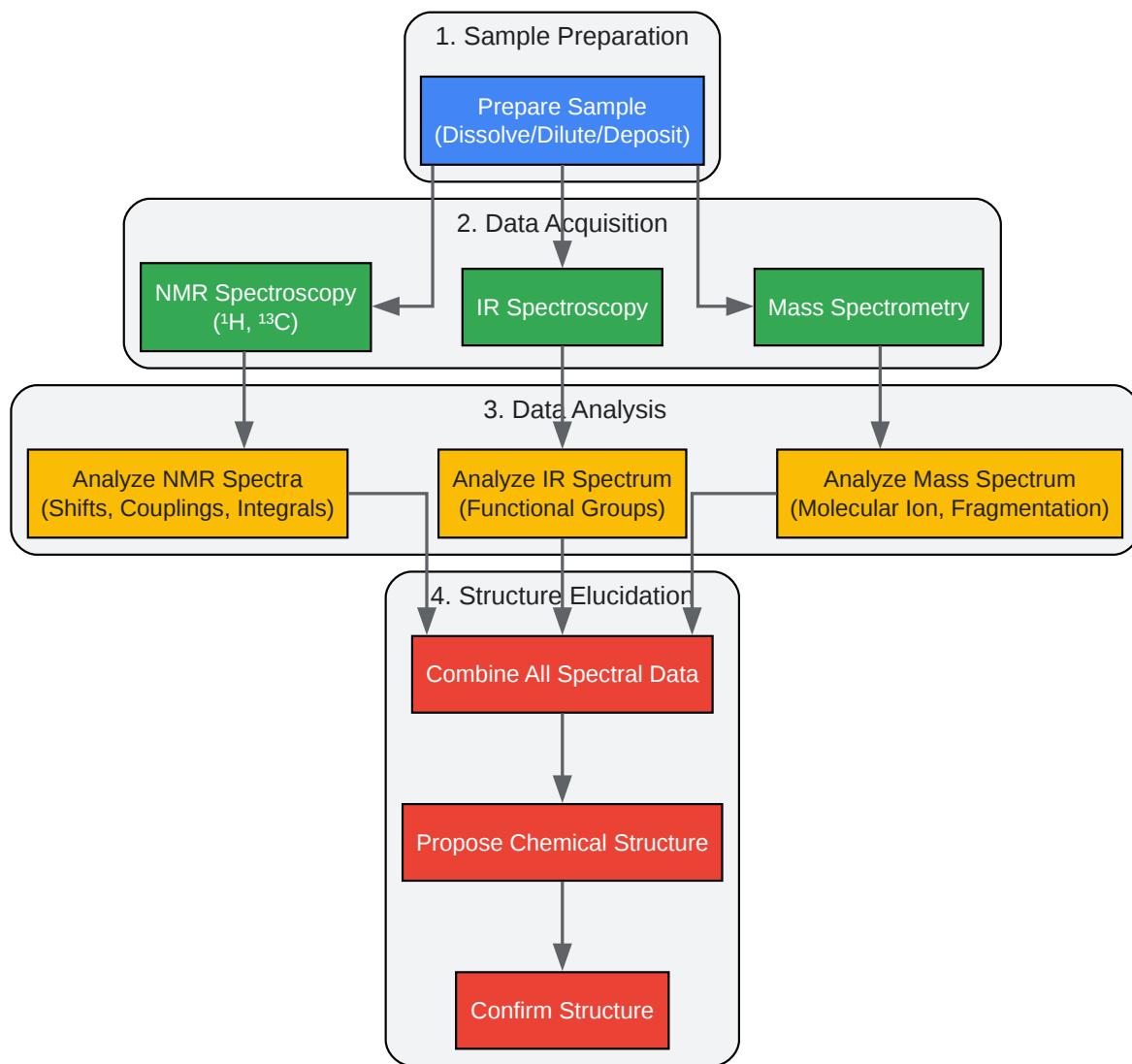
**Sample Preparation:** A small amount of **1,3,3-Trimethylcyclohexene** (typically 5-25 mg for  $^1\text{H}$  NMR and 20-100 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).

**Data Acquisition:** The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton-decoupled  $^{13}\text{C}$  NMR is the most common experiment to simplify the spectrum to single lines for each unique carbon.

## IR Spectroscopy

**Sample Preparation:** For a neat liquid sample like **1,3,3-Trimethylcyclohexene**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). The plates are then mounted in a sample holder.

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then automatically subtracted from the sample spectrum to provide the spectrum of the compound. The spectrum is typically scanned over the range of 4000 to 400  $\text{cm}^{-1}$ .


## Mass Spectrometry

**Sample Introduction and Ionization:** For a volatile compound, a common method is direct injection via a heated probe or, more frequently, introduction through a gas chromatograph (GC-MS). In the mass spectrometer, the molecules are ionized, typically using Electron Ionization (EI) at 70 eV.

**Data Acquisition:** The ionized molecules and their fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio ( $m/z$ ). The detector records the relative abundance of each ion, generating the mass spectrum.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a chemical compound, from sample preparation to structural elucidation.



[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1,3,3-Trimethylcyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3343063#spectroscopic-data-for-1-3-3-trimethylcyclohexene-nmr-ir-mass-spec>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)